1-Fluoro-4,5-dimethoxy-2-nitrobenzene
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Overview
Description
1-Fluoro-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, featuring a fluorine atom, two methoxy groups, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, particularly those involved in cellular signaling and metabolic pathways .
Mode of Action
It’s known that nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . This suggests that 1-Fluoro-4,5-dimethoxy-2-nitrobenzene may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other nitrobenzene derivatives, it may influence pathways related to cellular signaling and metabolism .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, suggest that it may have reasonable bioavailability .
Result of Action
Based on its chemical structure and reactivity, it may induce changes in cellular signaling and metabolic processes .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical species .
Preparation Methods
1-Fluoro-4,5-dimethoxy-2-nitrobenzene can be synthesized through the nitration of 2-fluoro-1,4-dimethoxybenzene. The reaction involves treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at low temperatures (0°C) to yield the desired product in high yield (90%) . The structure of the compound is confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
1-Fluoro-4,5-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic aromatic substitution, allowing for further functionalization.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
1-Fluoro-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving nucleophilic aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Fluoro-4,5-dimethoxy-2-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: This compound has a similar structure but with different positions of the methoxy and nitro groups, leading to different chemical reactivity and applications.
1-Fluoro-4,5-dimethyl-2-nitrobenzene: This compound features methyl groups instead of methoxy groups, which affects its solubility and reactivity.
1-Fluoro-2-methyl-4-nitrobenzene:
Properties
IUPAC Name |
1-fluoro-4,5-dimethoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMDYIAERBGUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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